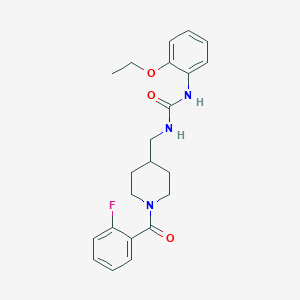

1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea

描述

1-(2-Ethoxyphenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 2-ethoxyphenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-fluorobenzoyl group at N2. The piperidine ring, connected via a methylene bridge, introduces conformational flexibility, which may influence binding kinetics to target proteins such as soluble epoxide hydrolase (sEH) .

属性

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-2-29-20-10-6-5-9-19(20)25-22(28)24-15-16-11-13-26(14-12-16)21(27)17-7-3-4-8-18(17)23/h3-10,16H,2,11-15H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXPDAUJUAKNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Structural Features

The table below compares the target compound with structurally related urea derivatives:

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The target’s 2-ethoxyphenyl group (electron-donating) contrasts with analogs like t-TUCB and CPTU, which have 4-trifluoromethoxyphenyl groups (electron-withdrawing). This difference may alter binding affinity to hydrophobic enzyme pockets .

- The 2-fluorobenzoyl group on the target’s piperidine introduces moderate lipophilicity, whereas ACPU’s coumarin-acetyl substituent adds fluorescence but may reduce cell permeability due to bulkiness .

- Piperidine Modifications: The methylene bridge in the target compound (piperidin-4-ylmethyl) provides greater flexibility compared to rigid cores like t-TUCB’s cyclohexyloxy benzoic acid. This flexibility could improve target engagement in dynamic binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。